Boc-lys(Z)-pna
Overview
Description
Boc-lys(Z)-pna, also known as N-α-tert-butyloxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine-p-nitroanilide, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain. The p-nitroanilide (pna) group is attached to the carboxyl terminus of the lysine residue. This compound is commonly used in solid-phase peptide synthesis to introduce lysine residues with specific protection patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-pna typically involves the following steps:
Protection of the α-amino group: The α-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.
Protection of the ε-amino group: The ε-amino group is protected using benzyloxycarbonyl (Z) chloride in the presence of a base.
Coupling with p-nitroaniline: The carboxyl group of the protected lysine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with p-nitroaniline to form the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Boc-lys(Z)-pna undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenation conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Z groups are removed using catalytic hydrogenation with palladium on carbon (Pd/C).
Coupling: Common coupling reagents include DCC, N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt)
Major Products:
Deprotected lysine derivatives: Removal of protecting groups yields free lysine or partially protected lysine derivatives.
Peptides: Coupling reactions result in the formation of peptides with specific sequences
Scientific Research Applications
Boc-lys(Z)-pna has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide-based compounds for various studies.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates
Mechanism of Action
The mechanism of action of Boc-lys(Z)-pna involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. The p-nitroanilide group serves as a chromophore, allowing for the detection and quantification of the compound in various assays. The deprotection of this compound yields free lysine, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Boc-lys(Boc)-OH: Another protected lysine derivative with Boc groups on both the α- and ε-amino groups.
Fmoc-lys(Z)-OH: A lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a Z group on the ε-amino group.
Uniqueness: Boc-lys(Z)-pna is unique due to the presence of the p-nitroanilide group, which provides a chromophore for detection. This feature makes it particularly useful in assays and analytical applications. Additionally, the combination of Boc and Z protecting groups offers specific protection patterns that are advantageous in certain synthetic routes .
Properties
IUPAC Name |
benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLJZTUHLDXXAK-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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